

# The Azepane Scaffold: A Privileged Core in Modern Drug Discovery

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## Compound of Interest

Compound Name: 4-Methylazepane

Cat. No.: B121462

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its unique, flexible, and three-dimensional structure provides an exceptional scaffold for the development of novel therapeutics across a wide range of disease areas. This technical guide offers a comprehensive overview of the role of azepane derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

## Therapeutic Significance of Azepane Derivatives

The inherent structural properties of the azepane ring allow for diverse substitutions, enabling medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. This versatility has led to the discovery of azepane-containing compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.<sup>[1]</sup>

### Anticancer Activity

Azepane derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. Several studies have reported potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Pyrrolo[1,2-a]azepine	3	HepG2 (Liver)	0.004	[2]
6	HepG2 (Liver)	0.0016	[2]	
5b	MCF7 (Breast)	0.0107	[2]	
6	HCT116 (Colon)	0.0211	[2]	
7	HepG2, MCF7, HCT116	0.0207 - 0.0454	[2]	
Dibenzo[b,f]azepine	5e	Leukemia SR	13.05	[3]
1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione	6d	A549 (Lung)	0.26	
8d	MDA-MB-231 (Breast)	0.10		
6b	HeLa (Cervical)	0.18		

Note: This table presents a selection of data. For a comprehensive understanding, please refer to the cited literature.

## Neurodegenerative Diseases

The azepane scaffold is also a key feature in compounds designed to combat neurodegenerative diseases, particularly Alzheimer's disease. A major strategy involves the inhibition of  $\beta$ -secretase 1 (BACE1), an enzyme crucial in the production of amyloid- $\beta$  peptides. [6]

Table 2: BACE1 Inhibitory Activity of Azepane Derivatives

Compound	Target	IC50 (nM)	Reference
NB-360	BACE1	-	[7]
Statine-based tetrapeptide 27	BACE1	<100	
Statine-based tetrapeptide 32	BACE1	<100	
Statine-based tetrapeptide 34	BACE1	<100	

Note: Specific IC50 values for NB-360 were not provided in the abstract, but it was reported to significantly reduce A $\beta$  levels in vivo.[7]

## Kinase Inhibition

The fungal metabolite Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C.[1] This has inspired the development of synthetic azepane-based kinase inhibitors. For instance, novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways often dysregulated in cancer.[8]

Table 3: PKB/Akt Inhibitory Activity of Azepane Derivatives

Compound	Target	IC50 (nM)
1 (Balanol-derived)	PKB- $\alpha$	5
4	PKB- $\alpha$	4

## Monoamine Transporter Inhibition

Azepane derivatives have been investigated as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine and norepinephrine. Such inhibitors have potential applications in the treatment of various central nervous system disorders.

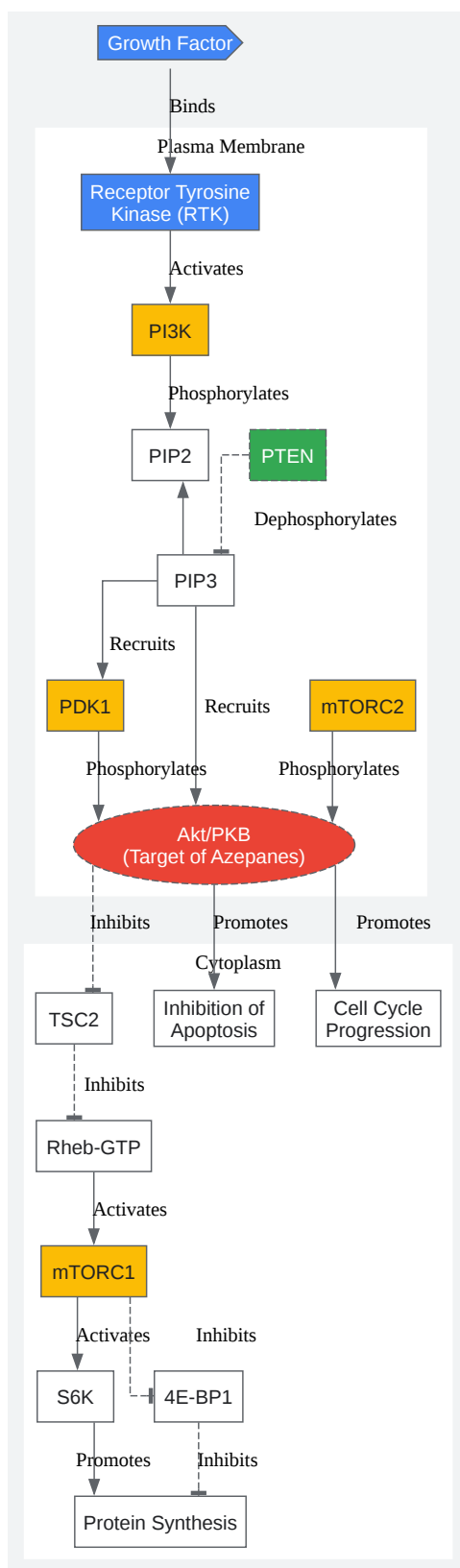
Quantitative data for azepane derivatives specifically targeting monoamine transporters was not available in a tabular format in the reviewed literature. Further research in this area is encouraged.

## Key Signaling Pathways Targeted by Azepane Derivatives

A thorough understanding of the mechanism of action is crucial for rational drug design. Azepane derivatives have been shown to modulate several key signaling pathways.

### PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.<sup>[9][10]</sup> Azepane-based inhibitors of PKB/Akt directly target this critical pathway.

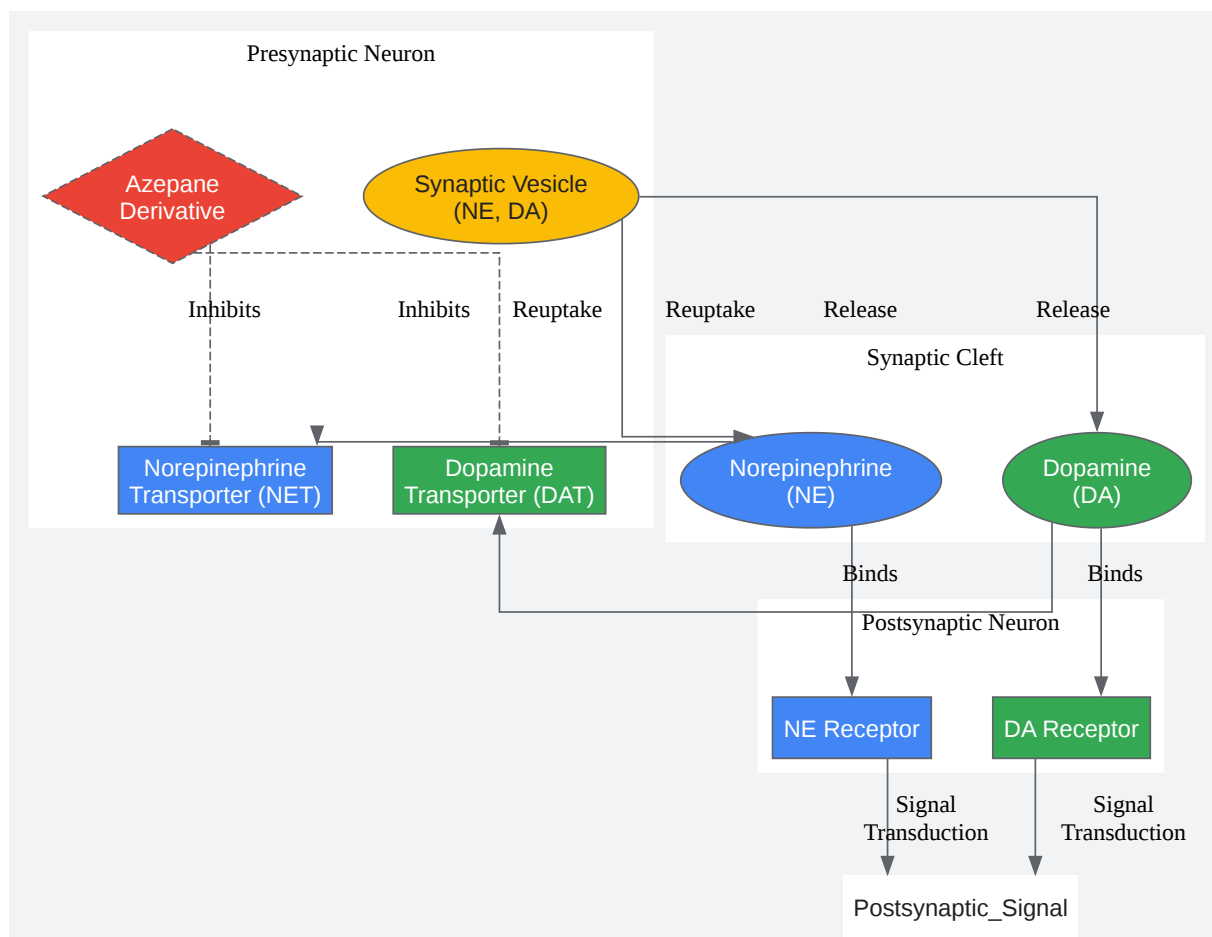


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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of azepane derivatives on Akt.

## Norepinephrine and Dopamine Reuptake Mechanism

In the central nervous system, the termination of neurotransmitter signaling is largely mediated by their reuptake into the presynaptic neuron via transporters. Azepane derivatives can act as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.

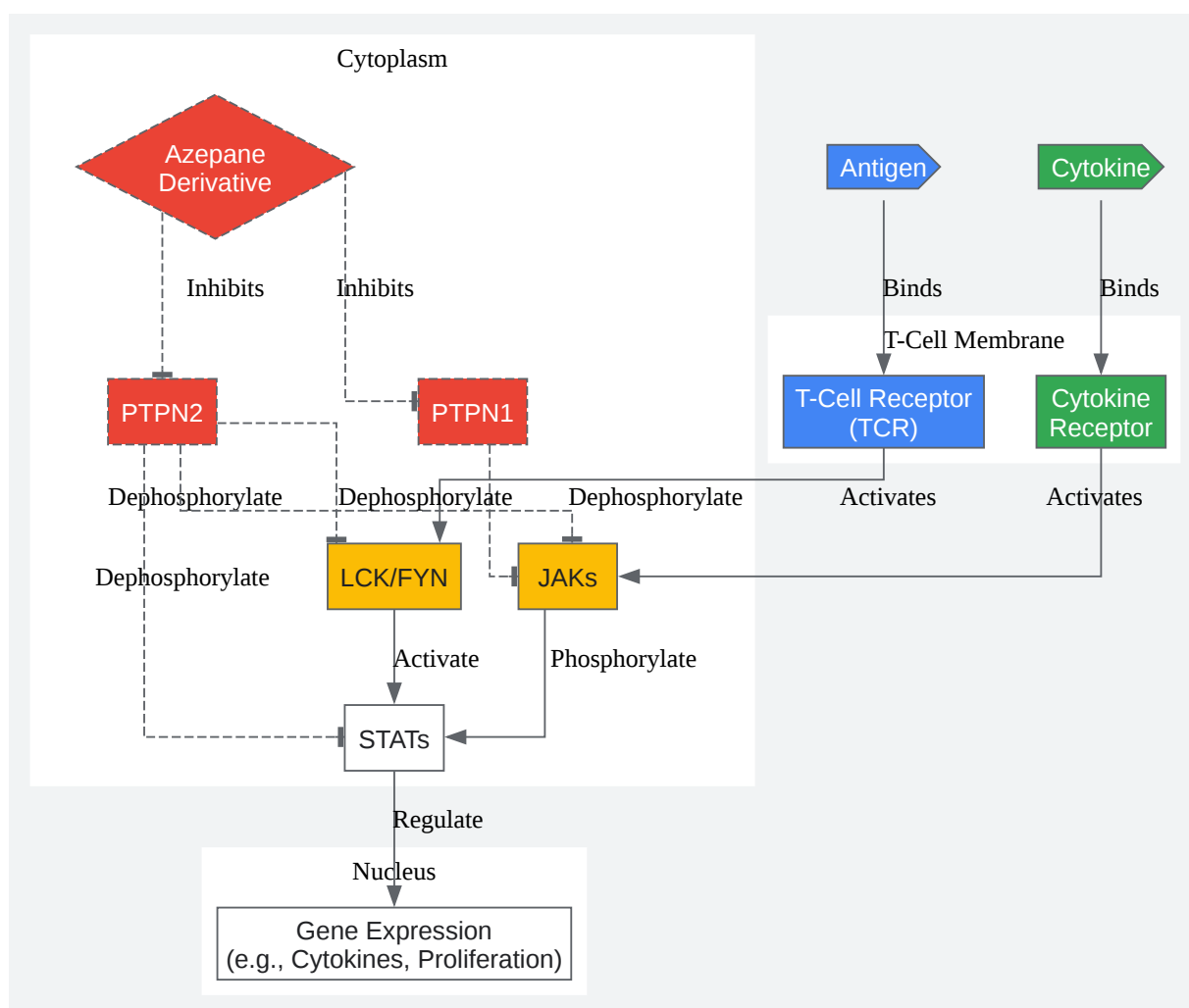


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Caption: Mechanism of norepinephrine and dopamine reuptake and its inhibition by azepane derivatives.

## PTPN1/PTPN2 Signaling in T-Cells

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling.[11][12][13] Inhibition of these phosphatases by small molecules, potentially including azepane derivatives, can enhance anti-tumor immunity.



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